4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one
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Overview
Description
4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, an oxadiazole ring, and a phthalazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a nitrile oxide.
Coupling with the pyridine ring: The oxadiazole intermediate can be coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction.
Formation of the phthalazinone core: The final step involves the cyclization of the intermediate with a phthalic anhydride derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tolyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions could target the oxadiazole ring or the pyridine ring, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo various substitution reactions, particularly electrophilic aromatic substitution on the pyridine or tolyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) under acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. These activities can be explored through various in vitro and in vivo assays.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, making it a potential candidate for drug discovery.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one: Similar structure but with a phenyl group instead of a tolyl group.
4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-2-(m-tolyl)phthalazin-1(2H)-one: Similar structure but with a meta-tolyl group instead of a para-tolyl group.
Uniqueness
The uniqueness of 4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to its analogs
Properties
IUPAC Name |
2-(4-methylphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N5O2/c1-14-6-8-16(9-7-14)27-22(28)18-5-3-2-4-17(18)19(25-27)21-24-20(26-29-21)15-10-12-23-13-11-15/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHIJXQLPLIBHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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